molecular formula C11H15F2N B1417308 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine CAS No. 1021067-85-5

1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No. B1417308
M. Wt: 199.24 g/mol
InChI Key: OJOBBVRPQDBLPE-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine, also known as DFMA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. DFMA is a chiral compound, which means that it exists in two mirror-image forms that have different biological properties. In

Scientific Research Applications

Organic Light-Emitting Devices

  • 2,4-difluorophenyl-functionalized arylamines, including compounds similar to 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine, have been utilized in organic light-emitting devices. They serve as hole-injecting/hole-transporting layers, enhancing device performance through improved efficiency and luminance due to the electron-withdrawing fluorinated substituents (Li et al., 2012).

Antifungal and Plant-Growth Activities

  • Derivatives containing the 2,4-difluorophenyl unit have been synthesized and evaluated for antifungal and plant-growth-regulatory activities. These derivatives, similar to the compound , are instrumental in agricultural applications (Liu, Dai, & Fang, 2011).

Asymmetric Hydrophosphination Reactions

  • Novel amine ligands, structurally related to 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine, have been synthesized for use in chiral palladacycles. These complexes facilitate asymmetric hydrophosphination reactions, significant in stereoselective synthesis (Ding et al., 2010).

Analytical Chemistry and Chromatography

  • Compounds such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, related to the query compound, are used in chromatography for separating enantiomeric isomers of amino acids and amine compounds. This demonstrates its significance in analytical chemistry and enantiomeric purity analysis (B'hymer, Montes-Bayón, & Caruso, 2003).

Polymer Synthesis and Gas Separation

  • Hyperbranched polyimides, synthesized using triamine monomers related to 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine, are employed in gas separation applications. These polymers are designed for efficient separation processes, showcasing the compound's relevance in material science (Fang, Kita, & Okamoto, 2000).

Anticancer Activity

  • Derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester, structurally similar to 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine, have been synthesized with potent HDAC inhibitory properties, indicating potential anticancer activity. This illustrates the compound's importance in medicinal chemistry (Rayes et al., 2020).

properties

IUPAC Name

1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6,10H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOBBVRPQDBLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=C(C=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine

CAS RN

1021067-85-5
Record name 1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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